![molecular formula C14H24N4OS B2933159 2-(cyclopentylthio)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide CAS No. 2034267-33-7](/img/structure/B2933159.png)
2-(cyclopentylthio)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide
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Description
2-(cyclopentylthio)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide is a chemical compound that has shown potential in scientific research. This compound belongs to the class of thioacetamide derivatives and has been studied for its various biochemical and physiological effects.
Scientific Research Applications
Synthesis and Antitumor Activity of Novel Derivatives
- Heterocyclic Synthesis : Research by Albratty et al. (2017) explores the synthesis of various heterocyclic compounds including thiophene, pyrimidine, and coumarin derivatives starting from cyanoacetamide derivatives. These synthesized compounds were investigated for their antitumor activities, showcasing the potential of such derivatives in medicinal chemistry (Albratty, El-Sharkawy, & Alam, 2017).
Biological Activities of Structurally Similar Compounds
- Antimicrobial and Antiviral Properties : Compounds similar in structure have been evaluated for their biological activities. For example, Ishikawa, Tsubouchi, & Yasumura (1994) described the synthesis of new optically active 2-oxaisocephems with significant in vivo potency, indicating the relevance of such structures in developing potent biological agents (Ishikawa, Tsubouchi, & Yasumura, 1994).
Chemical Reactions and Properties
- Cascade Reactions for Heterocycle Formation : Schmeyers & Kaupp (2002) discussed the use of thioureido-acetamides in cascade reactions to synthesize various heterocycles, highlighting the versatility of acetamide derivatives in organic synthesis and their contribution to efficient, atom-economic processes (Schmeyers & Kaupp, 2002).
Insecticidal Assessment
- Novel Heterocycles Against Pests : Fadda et al. (2017) developed new heterocycles incorporating a thiadiazole moiety to assess their insecticidal activity against Spodoptera littoralis, demonstrating the potential of such compounds in agricultural applications (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
properties
IUPAC Name |
2-cyclopentylsulfanyl-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4OS/c1-11(2)13(9-18-15-7-8-16-18)17-14(19)10-20-12-5-3-4-6-12/h7-8,11-13H,3-6,9-10H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTCXRAWWKLQIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1N=CC=N1)NC(=O)CSC2CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopentylthio)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide |
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